5-amino-6-[(E)-indol-3-ylidenemethyl]-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
5-amino-6-[(E)-indol-3-ylidenemethyl]-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by its unique structure, which includes an indole moiety, a thiophene ring, and a thiadiazolo-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-[(E)-indol-3-ylidenemethyl]-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-component reactions. One common method involves the use of vanadium oxide loaded on fluorapatite as a catalyst. The reaction is carried out in ethanol solvent at room temperature, resulting in high yields (90-97%) within a short reaction time (25-30 minutes) . Another approach utilizes microwave-assisted multi-component reactions under solvent-free conditions, employing aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on green chemistry principles. The use of heterogeneous catalysts, such as vanadium oxide on fluorapatite, offers advantages like mild reaction conditions, eco-friendliness, and reusability of the catalyst . These methods aim to achieve high yields with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-[(E)-indol-3-ylidenemethyl]-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
5-amino-6-[(E)-indol-3-ylidenemethyl]-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-amino-6-[(E)-indol-3-ylidenemethyl]-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones: These compounds share a similar thiadiazolo-pyrimidine core and exhibit comparable biological activities.
1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxylate derivatives: These derivatives also contain the thiadiazolo-pyrimidine structure and are studied for their medicinal properties.
Uniqueness
5-amino-6-[(E)-indol-3-ylidenemethyl]-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one stands out due to its combination of an indole moiety, a thiophene ring, and a thiadiazolo-pyrimidine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
5-amino-6-[(E)-indol-3-ylidenemethyl]-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N5OS2/c19-15-12(8-10-9-20-13-5-2-1-4-11(10)13)16(24)21-18-23(15)22-17(26-18)14-6-3-7-25-14/h1-9H,19H2/b10-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPGQPAOMJIMIZ-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N4C(=NC3=O)SC(=N4)C5=CC=CS5)N)C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=C(N4C(=NC3=O)SC(=N4)C5=CC=CS5)N)/C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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